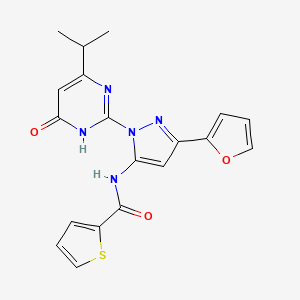![molecular formula C17H22N2O2 B2828321 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851407-42-6](/img/structure/B2828321.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, also known as DMQB, is a synthetic compound that has gained significant attention in scientific research. DMQB is a quinoline derivative and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
A study elaborates on a chemosensor developed for Zn2+ detection using a quinoline moiety, highlighting its potential in aqueous media for environmental monitoring and biological applications. The chemosensor exhibits remarkable fluorescence enhancement upon Zn2+ binding, distinguishing Zn2+ from Cd2+ efficiently, which could have implications for water quality assessment and health-related research (Kim et al., 2016).
Synthetic Chemistry
Research on lithiation and side-chain substitution of quinolinones showcases methodologies for modifying quinoline derivatives, which are crucial for developing novel compounds with potential therapeutic applications. These synthetic strategies enable the introduction of various functional groups, expanding the chemical diversity of quinoline-based molecules (Smith et al., 2003).
Molecular Structure Studies
A study on the molecular structure, UV, IR, and NMR spectra of a new quinoline derivative emphasizes the importance of understanding the physical and chemical properties of these compounds. Such investigations are fundamental for the development of materials with specific optical properties, potentially applicable in sensors, electronics, and photonics (Shahab et al., 2015).
Corrosion Inhibition
Research on quinoxalines as corrosion inhibitors of copper in nitric acid illustrates the application of quinoline derivatives in material science and engineering. By examining the relationship between molecular structure and inhibition efficiency, such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).
Anticancer Activity
The anticancer activities of quinoline compounds, their mechanisms of action, and their selective activity against various cancer drug targets are reviewed, indicating the potential of quinoline derivatives in oncology. Quinoline-based compounds have been explored for their efficacy against a range of cancer types, underlining their significance in drug discovery and development (Solomon & Lee, 2011).
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-14-10-13-7-6-11(2)12(3)16(13)19-17(14)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUOLNPSPGQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)
![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)
![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2828244.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)


![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)